1-isopropyl-4-(4-nitrobenzyl)piperazine oxalate
Overview
Description
1-isopropyl-4-(4-nitrobenzyl)piperazine oxalate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized using various methods. The compound has been found to have an impact on the central nervous system, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 1-isopropyl-4-(4-nitrobenzyl)piperazine oxalate is not fully understood. However, it is believed to act as a serotonin receptor agonist, which may contribute to its anxiolytic and antidepressant effects. The compound has also been found to modulate the activity of GABA receptors, which may be involved in its effects on neuropathic pain.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. The compound has also been found to reduce the activity of certain enzymes that are involved in the metabolism of neurotransmitters.
Advantages and Limitations for Lab Experiments
One advantage of using 1-isopropyl-4-(4-nitrobenzyl)piperazine oxalate in lab experiments is its potential therapeutic applications. The compound has been found to have an impact on the central nervous system, making it a promising candidate for further research. However, one limitation is that the compound is not widely available, which may limit its use in certain experiments.
Future Directions
There are various future directions for research on 1-isopropyl-4-(4-nitrobenzyl)piperazine oxalate. One direction is to further explore its potential therapeutic applications, particularly in the treatment of anxiety, depression, and neuropathic pain. Another direction is to investigate the compound's mechanism of action, which may provide insights into its biochemical and physiological effects. Additionally, further research is needed to determine the safety and efficacy of the compound in humans.
Scientific Research Applications
The potential therapeutic applications of 1-isopropyl-4-(4-nitrobenzyl)piperazine oxalate have been explored in scientific research. It has been found to have an impact on the central nervous system, particularly in the treatment of anxiety and depression. The compound has also been studied for its potential use in the treatment of neuropathic pain.
properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]-4-propan-2-ylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2.C2H2O4/c1-12(2)16-9-7-15(8-10-16)11-13-3-5-14(6-4-13)17(18)19;3-1(4)2(5)6/h3-6,12H,7-11H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEIOHWDGVAQAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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